[2-(2-Methoxyethoxy)phenyl]methanol
Overview
Description
[2-(2-Methoxyethoxy)phenyl]methanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)phenyl]methanol typically involves the reaction of 2-(2-methoxyethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a hydrogenation catalyst, typically palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction of 2-(2-methoxyethoxy)benzaldehyde to this compound .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxyethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding ether or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 2-(2-Methoxyethoxy)benzaldehyde or 2-(2-Methoxyethoxy)benzoic acid.
Reduction: 2-(2-Methoxyethoxy)ethyl ether or 2-(2-Methoxyethoxy)ethane.
Substitution: 2-(2-Methoxyethoxy)phenyl chloride or 2-(2-Methoxyethoxy)phenyl bromide.
Scientific Research Applications
[2-(2-Methoxyethoxy)phenyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. In biochemical pathways, it may act as a substrate or inhibitor, modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)benzaldehyde: The aldehyde precursor used in the synthesis of [2-(2-Methoxyethoxy)phenyl]methanol.
2-(2-Methoxyethoxy)benzoic acid: An oxidation product of this compound.
2-(2-Methoxyethoxy)ethyl ether: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its versatility in scientific research applications. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[2-(2-methoxyethoxy)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,11H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEBVCPVUXBLLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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